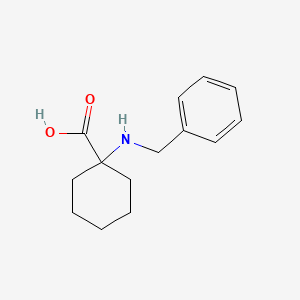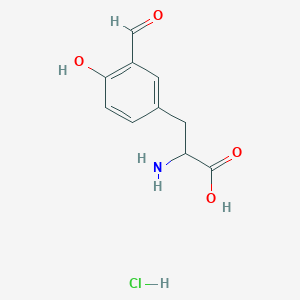
1-(Benzylamino)cyclohexanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzylamino)cyclohexanecarboxylic acid is an organic compound with the molecular formula C14H19NO2 It is a derivative of cyclohexanecarboxylic acid, where a benzylamino group is attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Benzylamino)cyclohexanecarboxylic acid can be synthesized through several methods. One common approach involves the reaction of cyclohexanecarboxylic acid with benzylamine under appropriate conditions. The reaction typically requires a catalyst and may be carried out in the presence of a dehydrating agent to facilitate the formation of the amide bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzylamino)cyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexylamines.
Scientific Research Applications
1-(Benzylamino)cyclohexanecarboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound may be used in studies related to enzyme inhibition or as a ligand in receptor binding assays.
Industry: It is used as an intermediate in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(benzylamino)cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds or electrostatic interactions with target proteins or enzymes, leading to inhibition or activation of their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Cyclohexanecarboxylic acid: A precursor to 1-(benzylamino)cyclohexanecarboxylic acid, it lacks the benzylamino group.
Cyclohexylamine: Similar in structure but lacks the carboxylic acid group.
Benzylamine: Contains the benzylamino group but lacks the cyclohexane ring.
Uniqueness: this compound is unique due to the presence of both the benzylamino and carboxylic acid groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical modifications and applications in various fields.
Properties
Molecular Formula |
C14H19NO2 |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
1-(benzylamino)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C14H19NO2/c16-13(17)14(9-5-2-6-10-14)15-11-12-7-3-1-4-8-12/h1,3-4,7-8,15H,2,5-6,9-11H2,(H,16,17) |
InChI Key |
LGRMLVTYZWVRJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C(=O)O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(Benzoylamino)Phenyl]-4-[[5-[[2-Chloro-5-(Trifluoromethyl)Phenyl]Carbamoyl]-2-Methoxyphenyl]Hydrazinylidene]-3-Oxonaphthalene-2-Carboxamide](/img/structure/B12843172.png)



![2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-4-carbonitrile](/img/structure/B12843187.png)
![(1S,5S,7S)-2-Oxabicyclo[3.2.0]heptan-7-amine](/img/structure/B12843195.png)








